Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate
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Description
Ethyl 2-(tert-butoxycarbonylamino)acetate is a type of organic compound. It’s a derivative of amino acids and is often used in biochemical research . It’s also used as a precursor in the synthesis of other compounds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex due to their multiple reactive groups. Care should be taken when using these compounds for organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include being a clear, light yellow liquid at room temperature. They are soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol .
Safety and Hazards
Future Directions
The future directions of research involving similar compounds could involve expanding their applicability in organic synthesis. For instance, researchers have prepared a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-5-24-15(21)12-19-16(22)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBNLUTUQVQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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